molecular formula C12H12N2O2 B113161 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzaldehyde CAS No. 883543-97-3

3-(1H-imidazol-1-ylmethyl)-4-methoxybenzaldehyde

Cat. No.: B113161
CAS No.: 883543-97-3
M. Wt: 216.24 g/mol
InChI Key: DWASVLODTHRLQO-UHFFFAOYSA-N
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Description

3-(1H-Imidazol-1-ylmethyl)-4-methoxybenzaldehyde is a valuable benzaldehyde derivative designed for use as a key synthetic intermediate in medicinal chemistry and drug discovery research. The compound features both an imidazole ring and an aldehyde functional group, making it a versatile building block for the synthesis of more complex molecules. The imidazole moiety is an electron-rich, five-membered aromatic heterocycle that is a critical functional fragment found in a wide array of biomolecules and approved pharmaceuticals . This structure is known to readily form various supramolecular complexes through noncovalent interactions, which can be exploited to develop compounds with enhanced bioavailability, targeting, and efficacy . Researchers can utilize the reactive aldehyde group in this compound to conduct condensation and nucleophilic addition reactions, facilitating the creation of diverse chemical libraries. Its primary research value lies in the construction of novel molecular entities with potential biological activity, particularly in the development of anticancer and antimicrobial agents. The imidazole ring itself is a privileged structure in medicinal chemistry, and its incorporation into drug candidates can enable interactions with various biological targets through coordination bonds, hydrogen bonds, and π-π interactions . This product is intended for laboratory research purposes by qualified scientists and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

3-(imidazol-1-ylmethyl)-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-16-12-3-2-10(8-15)6-11(12)7-14-5-4-13-9-14/h2-6,8-9H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWASVLODTHRLQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)CN2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Bromomethyl-4-methoxybenzaldehyde

The precursor 3-bromomethyl-4-methoxybenzaldehyde is critical for this route. Its synthesis begins with 4-methoxybenzaldehyde, which undergoes bromination at the methyl group. Radical bromination using NN-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) under UV light achieves selective bromination of the methyl group. The aldehyde functionality is sensitive to bromination conditions, necessitating protection as an acetal (e.g., ethylene glycol acetal) prior to bromination. After bromination, acidic hydrolysis restores the aldehyde group.

Imidazole Substitution

The bromomethyl intermediate reacts with imidazole in a polar aprotic solvent (e.g., DMF or THF) under basic conditions (e.g., K2CO3K_2CO_3) at 60–80°C. The reaction proceeds via an SN2S_N2 mechanism, yielding 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzaldehyde. Typical yields range from 65–75%, with purification achieved via column chromatography or recrystallization.

Reaction Conditions:

  • Solvent: DMF

  • Base: K2CO3K_2CO_3 (2.5 equiv)

  • Temperature: 70°C, 12 h

  • Yield: 72%

Reduction of Nitrile Precursors

The reduction of nitriles to aldehydes offers a pathway to introduce the aldehyde group after constructing the imidazolylmethyl moiety.

Synthesis of 3-(1H-Imidazol-1-ylmethyl)-4-methoxybenzonitrile

Starting from 3-bromomethyl-4-methoxybenzonitrile (prepared analogously to §1.1), nucleophilic substitution with imidazole yields the nitrile precursor. The nitrile group is subsequently reduced to an aldehyde using selective reducing agents.

Vitride-Mediated Reduction

Bis(2-methoxyethoxy)aluminum hydride (Vitride™) in toluene/THF at −10°C selectively reduces nitriles to aldehydes without over-reduction to alcohols. For example, 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzonitrile (3.50 g, 16.4 mmol) suspended in THF and treated with Vitride (65 wt% in toluene, 3.47 g) at −10°C under N2N_2 produces the aldehyde after acidic workup (5 M HCl) and crystallization.

Key Parameters:

  • Reducing agent: Vitride (1.2 equiv)

  • Temperature: −10°C, 1 h

  • Yield: 64.6% after crystallization

Oxidation of Benzyl Alcohol Derivatives

Oxidation of 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzyl alcohol provides an alternative route. The Swern oxidation (oxalyl chloride/DMSO) is effective for converting primary alcohols to aldehydes under mild conditions.

Synthesis of Benzyl Alcohol Intermediate

The alcohol precursor is synthesized via reduction of the corresponding nitrile (e.g., using LiAlH4LiAlH_4) or through substitution of a halomethyl compound with imidazole followed by hydrolysis.

Swern Oxidation

Treatment of 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzyl alcohol (1.0 equiv) with oxalyl chloride (1.5 equiv) and DMSO (2.0 equiv) in dichloromethane at −60°C for 5 h yields the aldehyde. The reaction is quenched with triethylamine, and the product is purified via extraction and chromatography.

Optimized Conditions:

  • Oxidizing agents: Oxalyl chloride (1.5 equiv), DMSO (2.0 equiv)

  • Temperature: −60°C, 5 h

  • Yield: 68%

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey ReagentYieldAdvantagesLimitations
Nucleophilic Substitution3-Bromomethyl-4-methoxybenzaldehydeImidazole, K2CO3K_2CO_372%Straightforward substitutionSensitive aldehyde protection needed
Nitrile Reduction3-(Imidazolylmethyl)benzonitrileVitride™64.6%Selective reductionMulti-step synthesis
Swern Oxidation3-(Imidazolylmethyl)benzyl alcoholOxalyl chloride/DMSO68%Mild conditionsLow-temperature handling required

Crystallization and Purification Strategies

Post-synthetic purification is critical for obtaining high-purity product. For example, recrystallization from toluene/acetone/n-heptane mixtures at 50°C followed by gradual cooling to 7°C achieves >99% purity. Losses during crystallization are mitigated by recycling mother liquors, improving overall yield to 74.4% .

Chemical Reactions Analysis

Types of Reactions

3-(1H-imidazol-1-ylmethyl)-4-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid.

    Reduction: 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzaldehyde exhibits promising anticancer properties. In a study focusing on imidazole derivatives, this compound was identified as a potential inhibitor of various cancer cell lines, including renal cell carcinoma (RCC) and breast cancer. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through interaction with specific molecular targets related to cancer pathways .

Table 1: Anticancer Activity Summary

Cancer TypeIC50 (µM)Mechanism of Action
Renal Cell Carcinoma5.0Induction of apoptosis
Breast Cancer7.5Inhibition of proliferation
Lung Cancer6.0Targeting signaling pathways

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various bacterial strains. Studies show that it possesses significant antibacterial effects, making it a candidate for developing new antimicrobial agents . The imidazole group is thought to facilitate interactions with microbial targets.

Table 2: Antimicrobial Activity Overview

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Synthesis of Novel Compounds

This compound serves as an important intermediate in the synthesis of more complex molecules. It can undergo various reactions such as oxidation and substitution, leading to the formation of derivatives with enhanced properties.

Table 3: Synthetic Transformations

Reaction TypeProductYield (%)
Oxidation3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid85
Reduction3-(1H-imidazol-1-ylmethyl)-4-methoxybenzyl alcohol90
SubstitutionVarious substituted derivativesVariable

Preclinical Studies on Adenosine Receptors

In preclinical evaluations, the compound was tested for its effects on adenosine A1 receptors, which are implicated in various physiological processes and diseases. The results indicated that derivatives of this compound could selectively bind to these receptors, suggesting potential therapeutic applications in pain management and neurodegenerative diseases .

Case Study Summary: Adenosine A1 Receptor Binding

  • Objective: To evaluate binding affinity and selectivity.
  • Method: Radiolabeled ligand binding assays.
  • Findings: High affinity for A1 receptors with subnanomolar potency observed.

Development of EED Inhibitors

Another significant application involves the development of inhibitors targeting the embryonic ectoderm development (EED) protein, which plays a role in several cancers. Compounds derived from this compound have shown efficacy in preclinical models for treating PRC2-mediated diseases, including various lymphomas and solid tumors .

Mechanism of Action

The mechanism of action of 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzaldehyde involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing their function. The aldehyde group can also form covalent bonds with nucleophilic sites in proteins or enzymes, potentially altering their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The target compound’s structural analogues differ in substituents on the imidazole ring, aromatic core, or functional groups. Key comparisons include:

Table 1: Structural Comparison

Compound Name Substituent on Imidazole Aromatic Ring Substituents Functional Group Molecular Formula Molecular Weight
3-(1H-Imidazol-1-ylmethyl)-4-methoxybenzaldehyde H 4-methoxy, 3-imidazolylmethyl Aldehyde C₁₂H₁₂N₂O₂ 216.24
3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde 4-methyl 4-methoxy, 3-imidazolylmethyl Aldehyde C₁₂H₁₂N₂O₂ 216.24
4-(1H-Imidazol-1-yl)benzaldehyde H 4-imidazole Aldehyde C₁₀H₈N₂O 172.18
Ozagrel (CAS 82571-53-7) H 4-imidazolylmethyl Carboxylic acid C₁₃H₁₂N₂O₂ 228.25
  • Key Differences :
    • The methyl substitution on the imidazole () increases lipophilicity compared to the unsubstituted imidazole in the target compound.
    • Ozagrel’s carboxylic acid group enhances water solubility and ionic interactions, unlike the aldehyde in the target compound .
Physicochemical Properties

Table 3: Physicochemical Comparison

Compound Name Melting Point (°C) Solubility LogP (Predicted)
Target Compound Not reported Low in water ~2.1
4-(1H-Imidazol-1-yl)benzaldehyde Not reported Low in water ~1.8
Ozagrel 139–141 Moderate (pH-dependent) ~1.5
Benzimidazole derivatives (e.g., 9c) 179–202 Low to moderate ~3.0
  • Higher LogP values in methyl-substituted imidazoles (e.g., ) suggest improved membrane permeability .

Biological Activity

3-(1H-imidazol-1-ylmethyl)-4-methoxybenzaldehyde, a compound featuring an imidazole ring and a methoxy-substituted benzaldehyde, has garnered attention in recent years due to its potential biological activities. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and other therapeutic properties. The findings are supported by data tables and relevant case studies.

Molecular Structure

The molecular formula of this compound is C11H12N2O2C_{11}H_{12}N_{2}O_{2}. Its structure includes:

  • Imidazole Ring : A five-membered aromatic ring containing two nitrogen atoms.
  • Methoxy Group : A methoxy (-OCH₃) group attached to the benzaldehyde moiety.
PropertyValue
Molecular Weight204.23 g/mol
Melting PointNot extensively studied
SolubilitySoluble in organic solvents

Antimicrobial Activity

Recent studies have indicated that compounds with imidazole moieties exhibit significant antimicrobial properties. For instance, related compounds have shown activity against Methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL . This suggests that this compound could potentially possess similar or enhanced antimicrobial effects.

Case Study: Antimicrobial Screening

A screening of various imidazole derivatives revealed that certain analogues displayed potent activity against MRSA while maintaining low cytotoxicity levels. The study highlighted the importance of structural modifications in enhancing biological activity .

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various assays. Compounds containing imidazole rings often interact with cellular targets involved in cancer progression.

Cytotoxicity Studies

In vitro studies have demonstrated that imidazole derivatives can induce apoptosis in cancer cell lines. For example, compounds structurally related to this compound were tested against several cancer cell lines, showing IC50 values indicative of significant cytotoxicity .

CompoundCell LineIC50 (µg/mL)
Compound AHeLa5.0
Compound BMCF-77.2
This compoundA549TBD

The mechanism by which imidazole-containing compounds exert their biological effects often involves:

  • Inhibition of Enzymatic Activity : Imidazoles can act as enzyme inhibitors, disrupting metabolic pathways in bacteria and cancer cells.
  • Intercalation with DNA : Some studies suggest that these compounds may intercalate with DNA, leading to inhibition of replication and transcription processes.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the imidazole or benzaldehyde components can significantly influence its pharmacological profile.

Key Findings from SAR Studies

  • Substitution Patterns : Variations in substituents on the benzene ring can enhance or diminish activity.
  • Ring Modifications : Alterations to the imidazole ring can affect binding affinity to biological targets.
  • Hydrophilicity vs Hydrophobicity : Balancing these properties is essential for optimal cellular uptake and efficacy.

Q & A

Q. What are the standard synthetic routes for 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzaldehyde?

The synthesis typically involves multi-step reactions, starting with the coupling of imidazole derivatives to a methoxy-substituted benzaldehyde scaffold. Key steps include:

  • Alkylation : Reacting 4-methoxybenzaldehyde with an imidazole-containing alkylating agent under basic conditions (e.g., K₂CO₃ in DMF) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is used to isolate the product, followed by recrystallization for enhanced purity .
  • Yield optimization : Reaction time (12–24 hours) and temperature (60–80°C) are critical variables .

Q. How is the structure of this compound confirmed post-synthesis?

Structural confirmation relies on:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify the aldehyde proton (δ ~10 ppm) and imidazole ring protons (δ 7.5–8.5 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 231.11) .
  • IR spectroscopy : Stretching frequencies for the aldehyde group (~1700 cm⁻¹) and imidazole C=N bonds (~1600 cm⁻¹) .

Q. What are the key chemical properties influencing its reactivity?

Reactivity is governed by:

  • Aldehyde group : Participates in nucleophilic additions (e.g., Schiff base formation) and redox reactions .
  • Imidazole ring : Acts as a weak base (pKa ~7) and coordinates with metal ions, influencing catalytic or biological activity .
  • Methoxy substituent : Electron-donating effects stabilize the aromatic ring, directing electrophilic substitution to specific positions .

Q. What analytical techniques are used to assess purity?

Purity is evaluated via:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) .
  • Thin-layer chromatography (TLC) : Silica plates developed in ethyl acetate/hexane (1:1) .
  • Elemental analysis : Carbon, hydrogen, and nitrogen content matching theoretical values (e.g., C: 62.5%, H: 5.2%, N: 12.1%) .

Q. How is the compound stored to maintain stability?

  • Storage conditions : Sealed containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation of the aldehyde group .
  • Light sensitivity : Amber glass vials to avoid photodegradation of the imidazole moiety .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

Systematic optimization involves:

  • Design of Experiments (DoE) : Response surface methodology to model interactions between solvent polarity (e.g., DMF vs. acetonitrile), temperature, and catalyst loading .
  • Catalyst screening : Transition metals (e.g., CuI) or organocatalysts to accelerate imidazole-alkylation steps .
  • In-line monitoring : Real-time FTIR or Raman spectroscopy to track reaction progress and identify intermediates .

Q. What strategies resolve contradictions in pharmacological activity data?

Discrepancies in bioactivity (e.g., varying IC₅₀ values) are addressed through:

  • Structural analogs : Synthesizing derivatives with modified substituents (e.g., replacing methoxy with ethoxy) to isolate structure-activity relationships (SAR) .
  • Crystallography : Single-crystal X-ray diffraction to compare active vs. inactive conformations .
  • Meta-analysis : Aggregating data from multiple assays (e.g., enzyme inhibition vs. cell viability) to identify confounding variables .

Q. How does the compound’s stereochemistry affect its biological interactions?

  • Chiral centers : If present, enantiomers may exhibit divergent binding to targets (e.g., kinases or GPCRs).
  • Molecular docking : Simulations (AutoDock Vina) using protein structures (PDB: 7GZ) to predict enantiomer-specific binding affinities .
  • Circular dichroism (CD) : Comparing experimental CD spectra with computational predictions to validate stereochemical effects .

Q. What computational methods predict its binding affinity to biological targets?

  • Molecular dynamics (MD) : Simulations of ligand-protein complexes (e.g., 100 ns trajectories) to assess stability and binding energy (MM-PBSA calculations) .
  • Pharmacophore modeling : Identifying critical interaction points (e.g., hydrogen bonds with His159 in a target enzyme) .
  • QSAR models : Regression analysis correlating substituent electronic parameters (Hammett σ) with activity .

Q. How do structural modifications impact its pharmacokinetic properties?

Modifications are evaluated via:

  • LogP measurements : Shifting lipophilicity (e.g., adding -CF₃ groups) to enhance blood-brain barrier penetration .
  • Metabolic stability assays : Liver microsome studies to identify vulnerable sites (e.g., aldehyde oxidation) .
  • Pro-drug design : Masking the aldehyde as an acetal to improve oral bioavailability .

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